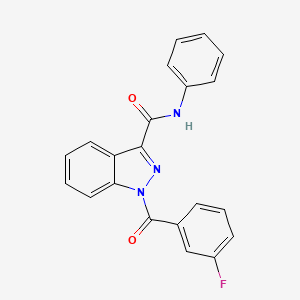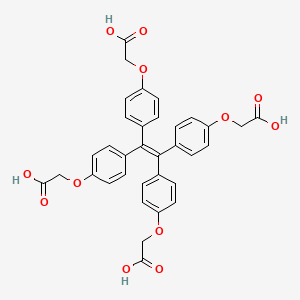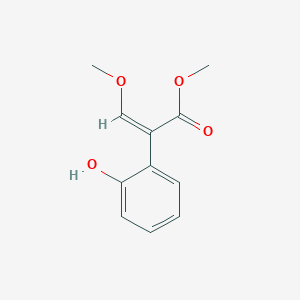![molecular formula C22H25N3O7 B12337050 Uridine, 2'-O-methyl-5-[[(2-naphthalenylmethyl)amino]carbonyl]-](/img/structure/B12337050.png)
Uridine, 2'-O-methyl-5-[[(2-naphthalenylmethyl)amino]carbonyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uridine, 2’-O-methyl-5-[[(2-naphthalenylmethyl)amino]carbonyl]- is a modified nucleoside that has garnered significant interest in the biomedical field. This compound is known for its role in the research and development of antiviral drugs and treatments for diseases caused by viral infections. The modification involves the addition of a methyl group to the 2’-OH position of the ribose moiety in uridine, which can alter the properties and functions of RNA .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Uridine, 2’-O-methyl-5-[[(2-naphthalenylmethyl)amino]carbonyl]- typically involves multiple stepsThe naphthalenylmethyl group is then attached through a series of reactions involving amide bond formation . The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce waste, and increase efficiency. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required standards for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Uridine, 2’-O-methyl-5-[[(2-naphthalenylmethyl)amino]carbonyl]- can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the uridine molecule, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the naphthalenylmethyl group, affecting the compound’s overall properties.
Substitution: Substitution reactions can introduce different functional groups, allowing for the creation of derivatives with unique properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Uridine, 2’-O-methyl-5-[[(2-naphthalenylmethyl)amino]carbonyl]- has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various nucleoside analogs, which are important in the study of nucleic acid chemistry.
Biology: The compound is utilized in the study of RNA modifications and their effects on RNA stability and function.
Medicine: It plays a crucial role in the development of antiviral drugs and treatments for viral infections.
Industry: The compound is used in the production of nucleic acid-based drugs, which have applications in gene therapy and other advanced medical treatments.
Mechanism of Action
The mechanism of action of Uridine, 2’-O-methyl-5-[[(2-naphthalenylmethyl)amino]carbonyl]- involves its incorporation into RNA molecules, where it can modulate RNA structure and function. The methylation at the 2’-OH position of the ribose moiety can enhance RNA stability and resistance to degradation . Additionally, the naphthalenylmethyl group can interact with specific molecular targets, influencing various cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
2’-O-Methyluridine: This compound is similar in structure but lacks the naphthalenylmethyl group.
5-Methyluridine: Another related compound, which has a methyl group at the 5-position of the uracil ring.
Uniqueness
Uridine, 2’-O-methyl-5-[[(2-naphthalenylmethyl)amino]carbonyl]- is unique due to the presence of both the 2’-O-methyl and naphthalenylmethyl groups. This dual modification provides enhanced stability and specific interactions with molecular targets, making it a valuable compound in biomedical research and drug development .
Properties
Molecular Formula |
C22H25N3O7 |
|---|---|
Molecular Weight |
443.4 g/mol |
IUPAC Name |
1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-N-(naphthalen-2-ylmethyl)-2,4-dioxo-1,3-diazinane-5-carboxamide |
InChI |
InChI=1S/C22H25N3O7/c1-31-18-17(27)16(11-26)32-21(18)25-10-15(20(29)24-22(25)30)19(28)23-9-12-6-7-13-4-2-3-5-14(13)8-12/h2-8,15-18,21,26-27H,9-11H2,1H3,(H,23,28)(H,24,29,30)/t15?,16-,17-,18-,21-/m1/s1 |
InChI Key |
DJDGKLZSXBRXER-XPXLCUOCSA-N |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2CC(C(=O)NC2=O)C(=O)NCC3=CC4=CC=CC=C4C=C3)CO)O |
Canonical SMILES |
COC1C(C(OC1N2CC(C(=O)NC2=O)C(=O)NCC3=CC4=CC=CC=C4C=C3)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Oxa-3-azatricyclo[5.4.1.04,12]dodeca-3,5,7(12),8,10-pentaene](/img/structure/B12336982.png)
![Methanesulfonamide, N-[4-methoxy-3-[[[(2R,3R)-2-phenyl-3-piperidinyl]amino]methyl]phenyl]-N-methyl-, rel-](/img/structure/B12336983.png)

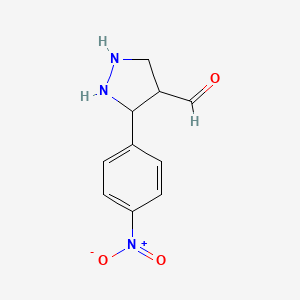
![tert-Butyl 2-(3-(bromomethyl)phenyl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B12336994.png)
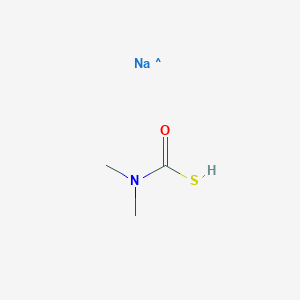
![3,4,5-Tris[(3,4,5-trioctoxyphenyl)methoxy]benzoic acid](/img/structure/B12337007.png)

![3-Iodo-1,7a-dihydropyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12337025.png)
![propan-2-yl 3-[[benzyl(methyl)amino]methyl]-7-[(2,6-difluorophenyl)methyl]-2-[4-(2-methylpropanoylamino)phenyl]-4-oxothieno[2,3-b]pyridine-5-carboxylate;hydrochloride](/img/structure/B12337036.png)
